- Pyrazolo[3,4-d]pyrimidin-3-one compound and medical use thereof, World Intellectual Property Organization, , ,

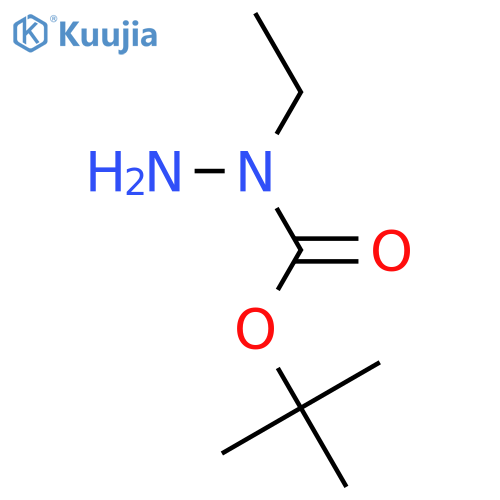

Cas no 955370-01-1 (Tert-butyl 1-ethylhydrazinecarboxylate)

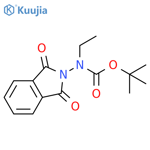

955370-01-1 structure

Nom du produit:Tert-butyl 1-ethylhydrazinecarboxylate

Numéro CAS:955370-01-1

Le MF:C7H16N2O2

Mégawatts:160.214141845703

MDL:MFCD23378734

CID:2154719

PubChem ID:57517432

Tert-butyl 1-ethylhydrazinecarboxylate Propriétés chimiques et physiques

Nom et identifiant

-

- tert-butyl 1-ethylhydrazinecarboxylate

- 1-Boc-1-ethylhydrazine

- VVAWWZVWLRCTOT-UHFFFAOYSA-N

- t-Butyl 1-ethylhydrazinecarboxylate

- tert-butyl N-amino-N-ethyl-carbamate

- SY060441

- tert-butyl 1-ethylhydrazine-1-carboxylate

- N-ethyl-hydrazinecarboxylic acid tert-butyl ester

- Hydrazinecarboxylic acid, 1-ethyl-, 1,1-dimethylethyl ester

- 1,1-Dimethylethyl 1-ethylhydrazinecarboxylate (ACI)

- tert-Butyl N-ethylhydrazinecarboxylate

- 955370-01-1

- AS-44187

- EN300-175599

- DB-371800

- N-ethyl(tert-butoxy)carbohydrazide

- N-ethyltert-butoxycarbohydrazide

- MFCD23378734

- SCHEMBL1025291

- AKOS030627872

- tert-butyl N-amino-N-ethylcarbamate

- CS-0158456

- A10033

- A1-13421

- Tert-butyl 1-ethylhydrazinecarboxylate

-

- MDL: MFCD23378734

- Piscine à noyau: 1S/C7H16N2O2/c1-5-9(8)6(10)11-7(2,3)4/h5,8H2,1-4H3

- La clé Inchi: VVAWWZVWLRCTOT-UHFFFAOYSA-N

- Sourire: O=C(N(CC)N)OC(C)(C)C

Propriétés calculées

- Qualité précise: 160.121178g/mol

- Charge de surface: 0

- XLogP3: 0.7

- Nombre de donneurs de liaisons hydrogène: 1

- Nombre de récepteurs de liaison hydrogène: 3

- Nombre de liaisons rotatives: 3

- Masse isotopique unique: 160.121178g/mol

- Masse isotopique unique: 160.121178g/mol

- Surface topologique des pôles: 55.6Ų

- Comptage des atomes lourds: 11

- Complexité: 140

- Comptage atomique isotopique: 0

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Nombre d'unités de liaison covalente: 1

Propriétés expérimentales

Tert-butyl 1-ethylhydrazinecarboxylate PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-175599-10.0g |

N-ethyl(tert-butoxy)carbohydrazide |

955370-01-1 | 95% | 10.0g |

$650.0 | 2023-02-16 | |

| abcr | AB481265-5 g |

t-Butyl 1-ethylhydrazinecarboxylate; 95% |

955370-01-1 | 5g |

€953.00 | 2022-08-31 | ||

| eNovation Chemicals LLC | D685931-0.25g |

1-Boc-1-ethylhydrazine |

955370-01-1 | 95% | 0.25g |

$135 | 2023-05-12 | |

| abcr | AB481265-250 mg |

t-Butyl 1-ethylhydrazinecarboxylate, 95%; . |

955370-01-1 | 95% | 250MG |

€233.40 | 2023-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1229096-5g |

1-Boc-1-ethylhydrazine |

955370-01-1 | 97% | 5g |

¥4369.00 | 2024-04-24 | |

| Enamine | EN300-175599-0.5g |

N-ethyl(tert-butoxy)carbohydrazide |

955370-01-1 | 95% | 0.5g |

$102.0 | 2023-09-20 | |

| Chemenu | CM385739-1g |

1-Boc-1-ethylhydrazine |

955370-01-1 | 95%+ | 1g |

$185 | 2024-07-18 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B49165-1g |

tert-Butyl 1-ethylhydrazinecarboxylate |

955370-01-1 | 97% | 1g |

¥1097.0 | 2022-10-09 | |

| Aaron | AR00IJVT-100mg |

1-Boc-1-ethylhydrazine |

955370-01-1 | 97% | 100mg |

$22.00 | 2024-07-18 | |

| Aaron | AR00IJVT-1g |

1-Boc-1-ethylhydrazine |

955370-01-1 | 97% | 1g |

$113.00 | 2024-07-18 |

Tert-butyl 1-ethylhydrazinecarboxylate Méthode de production

Synthetic Routes 1

Conditions de réaction

Référence

Synthetic Routes 2

Conditions de réaction

1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Dichloromethane ; 12 h, rt

Référence

- Preparation of heterocyclic compounds as Wee1 inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 3

Conditions de réaction

Référence

- Preparation of bis(glycinamide) derivatives as therapeutic agents for treatment of cerebral infarction, World Intellectual Property Organization, , ,

Synthetic Routes 4

Conditions de réaction

1.1 Reagents: Methylhydrazine Solvents: Tetrahydrofuran ; 0 °C; overnight, rt

Référence

- Preparation of dicyclopropyldihydroimidazopyrrolopyridinecarboxamide derivatives for use as JAK2 inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 5

Conditions de réaction

1.1 Reagents: Methylhydrazine Solvents: Tetrahydrofuran ; 0 °C → rt; rt

Référence

- Heterocyclic-fused spiro[chromene-piperidine] derivatives and related compounds as modulators of ion channels and their preparation and use for the treatment of diseases, World Intellectual Property Organization, , ,

Synthetic Routes 6

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 16 h, rt

Référence

- E-64c-Hydrazide: A Lead Structure for the Development of Irreversible Cathepsin C Inhibitors, ChemMedChem, 2013, 8(8), 1314-1321

Synthetic Routes 7

Conditions de réaction

Référence

- Preparation of N2-(aryl or heteroaryl)-N2-(carbamoylmethyl)glycinamides as homocysteine synthase inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 8

Conditions de réaction

1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Dichloromethane ; 12 h, rt

Référence

- Preparation of heterocyclic compounds, especially substituted 1H-pyrazolo[3,4-d]pyrimidin-3-ones and analogs, as Wee1 inhibitors, United States, , ,

Synthetic Routes 9

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; rt

Référence

- First-in-Class Hydrazide-Based HDAC6 Selective Inhibitor with Potent Oral Anti-Inflammatory Activity by Attenuating NLRP3 Inflammasome Activation, Journal of Medicinal Chemistry, 2022, 65(18), 12140-12162

Synthetic Routes 10

Conditions de réaction

1.1 Reagents: Potassium carbonate Catalysts: Benzyltriethylammonium chloride Solvents: Acetonitrile ; 24 h, rt

1.2 Reagents: Methylhydrazine Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 40 h, rt

1.2 Reagents: Methylhydrazine Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 40 h, rt

Référence

- An Oxidative [2,3]-Sigmatropic Rearrangement of Allylic Hydrazides, Journal of the American Chemical Society, 2011, 133(36), 14252-14255

Synthetic Routes 11

Conditions de réaction

1.1 Reagents: Methylhydrazine Solvents: Tetrahydrofuran ; 0 °C → rt; rt

Référence

- Preparation of spiro benzoxazine derivatives as modulators of ion channels, World Intellectual Property Organization, , ,

Synthetic Routes 12

Conditions de réaction

1.1 Reagents: Triethylamine Solvents: Ethanol ; 0 °C; 24 h, 20 - 25 °C

Référence

- Preparation of pyridinamine-substituted heterotricyclo compounds as CDK4 and CDK6 inhibitors, World Intellectual Property Organization, , ,

Tert-butyl 1-ethylhydrazinecarboxylate Raw materials

- Oxalic acid

- 1-(1,1-Dimethylethyl) 2-(phenylmethyl) 1-ethyl-1,2-hydrazinedicarboxylate

- Di-tert-butyl dicarbonate

- N-(tert-Butoxycarbonylamino)phthalimide

- Hydrazine, ethyl-

- Tert-butyl (1,3-dioxoisoindolin-2-yl)(ethyl)carbamate

Tert-butyl 1-ethylhydrazinecarboxylate Preparation Products

Tert-butyl 1-ethylhydrazinecarboxylate Littérature connexe

-

Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046

-

Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146

-

Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596

-

Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946

-

Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568

955370-01-1 (Tert-butyl 1-ethylhydrazinecarboxylate) Produits connexes

- 4530-20-5(Boc-glycine)

- 497-25-6(2-Oxazolidinon)

- 7764-95-6(N-tert-Butoxycarbonyl-D-alanine)

- 3303-84-2(Boc-β-Ala-OH)

- 3744-87-4(tert-Butoxycarbonyl-DL-alanine)

- 13734-36-6(Boc-Sar-OH)

- 26690-80-2(Boc-NH-PEG1-OH)

- 6926-09-6(tert-butyl N-[(hydrazinecarbonyl)methyl]carbamate)

- 870-46-2((tert-butoxy)carbohydrazide)

- 15761-38-3(Boc-L-Ala-OH)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:955370-01-1)Tert-butyl 1-ethylhydrazinecarboxylate

Pureté:99%/99%/99%

Quantité:1g/5g/25g

Prix ($):188.0/659.0/2306.0